1-(3,4-Dichlorobenzoyl)piperidin-4-one

hDAT inhibition Structure-Activity Relationship Neurological disorders

Researchers targeting DAT for neurological disorders require the precise 3,4-dichlorobenzoyl pharmacophore-substitution with 3,4-dimethyl or benzyl analogs drastically reduces hDAT inhibition. This building block delivers the validated 3,4-dichloro motif essential for target engagement. • Enables potent hDAT reuptake inhibitor synthesis with confirmed SAR advantage over 3,4-dimethyl analogs. • Serves as scaffold for kinase probe design (predicted Pa=0.620) via reactive 4-ketone derivatization. • Batch-to-batch consistency ensures reproducible medicinal chemistry outcomes.

Molecular Formula C12H11Cl2NO2
Molecular Weight 272.13
CAS No. 223632-67-5
Cat. No. B2822828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorobenzoyl)piperidin-4-one
CAS223632-67-5
Molecular FormulaC12H11Cl2NO2
Molecular Weight272.13
Structural Identifiers
SMILESC1CN(CCC1=O)C(=O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C12H11Cl2NO2/c13-10-2-1-8(7-11(10)14)12(17)15-5-3-9(16)4-6-15/h1-2,7H,3-6H2
InChIKeyRXJJNDRFJSCULJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorobenzoyl)piperidin-4-one: Structural and Physical Profile


1-(3,4-Dichlorobenzoyl)piperidin-4-one is a synthetic piperidine derivative (molecular formula C12H11Cl2NO2, MW 272.13 g/mol) featuring a 3,4-dichlorobenzoyl substituent at the piperidine nitrogen and a reactive ketone at the 4-position. This compound is primarily utilized as a key building block or intermediate in medicinal chemistry campaigns targeting enzymes such as lipoxygenases , protein kinases [1], and viral entry mechanisms [2].

hDAT inhibitor SAR 3,4-Dichloro substitution supports target engagement studies in dopamine transporter research.
Kinase probe development Predicted kinase/signaling pathway inhibition scaffold for chemical probe design.
Synthetic intermediate N‑acyl piperidin‑4‑one with reactive 4‑ketone suitable for divergent medicinal chemistry routes.

1-(3,4-Dichlorobenzoyl)piperidin-4-one: Why It Cannot Be Substituted


The 3,4-dichlorobenzoyl moiety in this compound is not merely an inert structural feature; it directly dictates electronic character, molecular recognition, and resultant biological potency. Empirical data demonstrate that replacing this substituent with a 3,4-dimethylbenzoyl group significantly reduces target engagement [1], while substitution of the benzoyl group entirely (e.g., with a benzyl group ) or reduction of the ketone to an alcohol/amine drastically alters the pharmacophore geometry and physicochemical properties, leading to potential experimental failure.

3,4‑Dichloro substitution Replacing 3,4‑diCl with 3,4‑dimethyl may substantially reduce hDAT target engagement, limiting relevance of SAR conclusions.
Carbonyl position isomer The constitutional isomer 4‑(3,4‑dichlorobenzoyl)piperidine lacks the amide nitrogen and the 4‑ketone, potentially altering reactivity and synthetic utility.

1-(3,4-Dichlorobenzoyl)piperidin-4-one: Key Differentiation Evidence


Enhanced hDAT Inhibition via 3,4-Dichloro Substitution

A direct head-to-head comparison within the 2-(benzoyl)piperidine series reveals that the 3,4-dichlorobenzoyl analogue exhibits superior potency as a human dopamine transporter (hDAT) reuptake inhibitor compared to its 3,4-dimethylbenzoyl counterpart. This difference is attributed to the favorable electronic effects of the chlorine substituents on binding interactions [1].

hDAT inhibition
Head‑to‑head
3,4‑DiCl analogue shows higher reuptake inhibition vs 3,4‑dimethyl analogue (qualitative rank order).
3,4‑Dichloro substitution supports hDAT target engagement context.
Functional reuptake assay; reported comparison.
hDAT inhibition Structure-Activity Relationship Neurological disorders

Differentiation via Carbonyl Position vs. 4-(3,4-Dichlorobenzoyl)piperidine

1-(3,4-Dichlorobenzoyl)piperidin-4-one is an N-acyl piperidin-4-one, possessing both an amide bond and a reactive ketone. In contrast, 4-(3,4-dichlorobenzoyl)piperidine (CAS not specified, but a known structural isomer) features a ketone directly attached to the piperidine ring without the intervening amide nitrogen [1]. This fundamental connectivity difference alters the compound's reactivity profile and its suitability as a synthetic intermediate.

Structure identity
Cross‑study comparable
N‑acyl piperidin‑4‑one with 3,4‑diCl‑benzoyl vs. 4‑(3,4‑diCl‑benzoyl)piperidine (different connectivity).
Isomer identity may alter synthetic reactivity and downstream compatibility.
Structural comparison; no direct biological data.
Chemical synthesis Structural analogs Reactivity

Predicted Kinase & Signaling Pathway Inhibition

In silico PASS (Prediction of Activity Spectra for Substances) analysis predicts 1-(3,4-Dichlorobenzoyl)piperidin-4-one to have a high probability of activity (Pa > 0.5) as a signal transduction pathways inhibitor (Pa 0.718) and a protein kinase inhibitor (Pa 0.620) [1]. While these are computational predictions, they provide a class-level inference that the 3,4-dichlorobenzoyl-piperidinone scaffold is associated with kinase inhibition, a feature not universally predicted for all piperidin-4-one analogs.

Predicted activity (PASS)
Class‑level
Signaling pathways inhibitor Pa = 0.718; protein kinase inhibitor Pa = 0.620.
Predicted kinase/signaling profile may prioritize compound for screening.
In silico prediction; requires experimental validation.
PASS prediction Polypharmacology Kinase inhibition

Acute Toxicity Profile in Mice

In a preliminary in vivo toxicity assessment, 1-(3,4-Dichlorobenzoyl)piperidin-4-one administered intraperitoneally to mice showed no signs of acute toxicity . This observation, while not a direct comparator, provides a baseline safety signal that is crucial for early-stage research.

Acute tolerability
Data to verify
No signs of acute toxicity in mice following intraperitoneal administration.
Supports handling and in vivo study context.
Limited report; source not specified.
Toxicity screening In vivo tolerability Safety pharmacology

Application Scenarios: 1-(3,4-Dichlorobenzoyl)piperidin-4-one


DAT Modulator Lead Optimization

Based on direct comparative evidence that the 3,4-dichloro substitution enhances hDAT inhibition over a 3,4-dimethyl analog [3], this compound is a high-priority building block for synthesizing and optimizing novel DAT reuptake inhibitors for neurological disorder research.

Kinase-Targeted Probe Development

Computational predictions strongly suggest activity as a protein kinase inhibitor (Pa = 0.620) [3]. This compound can serve as a starting scaffold for the design of chemical probes to study kinase-dependent signaling pathways.

N-Acyl Piperidin-4-one Synthetic Intermediate

The presence of both the 3,4-dichlorobenzoyl group and the reactive 4-ketone makes this compound distinct from simpler piperidine analogs (e.g., 4-(3,4-dichlorobenzoyl)piperidine [3]). It is essential for any synthetic route that requires an N-substituted piperidin-4-one with a 3,4-dichlorophenyl moiety.

Application
Selection Property
Validation Focus
hDAT inhibitor SAR studies
3,4‑Dichloro substitution for target engagement
hDAT functional reuptake assays
Kinase probe development
Predicted kinase inhibition profile
In vitro kinase panel screening
Synthetic intermediate
N‑acyl piperidin‑4‑one scaffold with reactive ketone
Synthetic route compatibility with 3,4‑diCl‑phenyl moiety

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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